![molecular formula C18H19N3O3 B12448438 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group, which is known to impart significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a substituted phthalic anhydride with a primary amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the desired isoindolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate
- Indole derivatives
Uniqueness
2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of both a butyl group and a nitrophenyl group. These features contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-butyl-3-(3-nitroanilino)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-11-20-17(15-9-4-5-10-16(15)18(20)22)19-13-7-6-8-14(12-13)21(23)24/h4-10,12,17,19H,2-3,11H2,1H3 |
Clé InChI |
XHMNDRFFDHYQCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
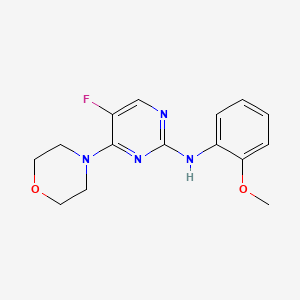
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
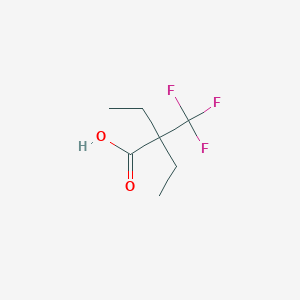

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
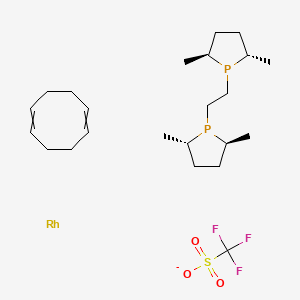
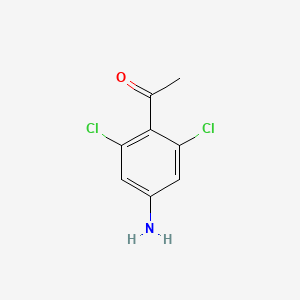
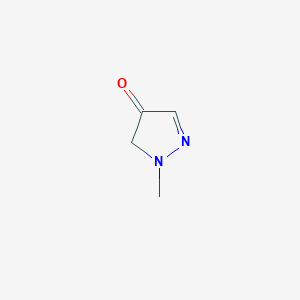
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
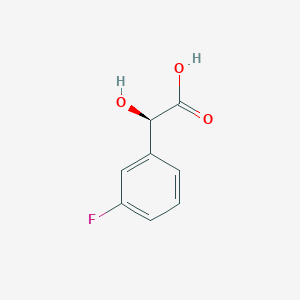
![4,9-Bis(trifluoromethyl)pyrano-[2,3-G]-chromene-2,7-dione](/img/structure/B12448457.png)
